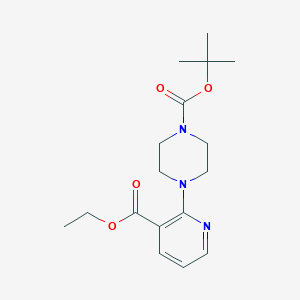

1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-ethoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-5-23-15(21)13-7-6-8-18-14(13)19-9-11-20(12-10-19)16(22)24-17(2,3)4/h6-8H,5,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFQRHIAIMGSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470090 | |

| Record name | 4-(3-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900183-95-1 | |

| Record name | 4-(3-Ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Purity and Stability of 1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are indispensable building blocks for the synthesis of novel therapeutic agents. Among these, the substituted piperazine motif is particularly prominent, featured in a multitude of FDA-approved drugs. 1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine is a sophisticated intermediate, strategically designed for facile integration into complex molecular architectures. The presence of a Boc-protected amine allows for selective reactions, while the substituted pyridine ring offers a versatile handle for further functionalization.

The purity and stability of such a key intermediate are not mere quality control metrics; they are foundational pillars that dictate the success of a multi-step synthesis, the reliability of biological data, and the ultimate safety and efficacy of a potential drug candidate. A well-characterized intermediate with a predictable degradation profile enables researchers to develop robust synthetic routes and stable formulations. This guide provides a comprehensive technical overview of the analytical methodologies required to assess the purity of this compound, protocols to evaluate its stability under stress conditions, and an exploration of its likely degradation pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the first step in its effective utilization. These parameters influence everything from solvent selection in synthesis and analysis to storage conditions. The key properties of this compound are summarized below.

| Property | Value | Source/Comment |

| IUPAC Name | tert-butyl 4-(3-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate | --- |

| CAS Number | 900183-95-1 | [1] |

| Molecular Formula | C₁₇H₂₅N₃O₄ | [1] |

| Molecular Weight | 335.40 g/mol | [1] |

| Appearance | White to off-white or yellowish solid/crystal | Inferred from similar compounds[2] |

| Melting Point | Data not available. Structurally similar compounds, like 1-Boc-4-(3-hydroxypropyl)piperazine, melt at 73-77 °C.[3] | A specific melting point should be determined empirically. |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | Inferred from similar Boc-protected piperazines.[4][5] |

| pKa | Data not available. | The pyridine nitrogen will be weakly basic. |

Purity Assessment: A High-Performance Liquid Chromatography (HPLC) Approach

The purity of an intermediate directly impacts the yield and impurity profile of subsequent synthetic steps. For complex organic molecules, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[6]

Causality Behind Method Selection: A Reversed-Phase HPLC (RP-HPLC) method is selected for its versatility and effectiveness in separating compounds of moderate polarity like the topic compound. The C18 stationary phase provides a nonpolar environment, and elution is achieved by a gradient of increasing organic solvent, which separates the main compound from more polar or less polar impurities. The presence of the pyridine ring and the carbamate group provides strong UV absorbance, allowing for sensitive detection without the need for derivatization.[7]

Potential Synthetic Impurities

A robust analytical method must be able to separate the main compound from potential impurities originating from its synthesis. These may include:

-

Unreacted Starting Materials: 1-Boc-piperazine and the corresponding 2-halo-3-ethoxycarbonylpyridine.

-

Regioisomers: Impurities arising from alternative reaction pathways.

-

By-products: Compounds formed from side reactions.

-

Residual Solvents and Reagents: Traces of chemicals used in the synthesis and purification process.

Experimental Protocol: Purity Determination by RP-HPLC-UV

This protocol outlines a self-validating system for the routine assessment of purity.

1. Instrumentation and Consumables:

-

HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

-

Analytical Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 20 15.0 90 17.0 90 17.1 20 | 20.0 | 20 |

3. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Stability Assessment: Forced Degradation Studies

Understanding the chemical stability of an intermediate is critical for defining appropriate storage conditions and predicting its shelf life. Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a compound under conditions more severe than standard storage.[8] As outlined in ICH guidelines, these studies are essential for developing stability-indicating analytical methods—methods that can resolve the parent compound from any potential degradation products.[9][10]

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is designed to expose this compound to a range of stress conditions to identify its potential degradation pathways. The previously described HPLC method should be used for analysis.

1. Preparation of Stock Solution:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in the diluent (Acetonitrile/Water, 50:50).[11]

2. Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.[10]

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.[12]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Also, heat a portion of the stock solution at 60 °C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

-

If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a final concentration of approximately 0.1 mg/mL with the diluent.

-

Analyze by HPLC, comparing the chromatograms of the stressed samples to that of an unstressed control.

Recommended Storage and Handling

Based on the chemical nature of the compound and general laboratory safety protocols, the following storage and handling procedures are recommended to maintain its integrity and ensure user safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. [2]To prevent potential degradation, it should be protected from direct light and strong acids. Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation over long-term storage.

-

Handling: Always handle the compound in a well-ventilated space, preferably within a chemical fume hood. [15]Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [16]Avoid inhalation of dust and direct contact with skin and eyes. [5]In case of accidental contact, rinse the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for complete safety information. [17]

References

-

Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. (n.d.). Elsevier. Retrieved from [Link]

-

Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. (2001). PubMed. Retrieved from [Link]

-

1-Boc-4-ethoxycarbonyl piperazine | C12H22N2O4 | CID 57375865. (n.d.). PubChem. Retrieved from [Link]

-

Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. (2019). ACS Earth and Space Chemistry. Retrieved from [Link]

-

Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Zenodo. Retrieved from [Link]

-

Oxidative degradation of piperazine in the absorption of carbon dioxide. (n.d.). University of Regina. Retrieved from [Link]

-

Boc Deprotection Mechanism | Organic Chemistry. (2022). YouTube. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

-

Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. (1971). RSC Publishing. Retrieved from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Retrieved from [Link]

-

ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). YouTube. Retrieved from [Link]

-

Photostability. (n.d.). SGS. Retrieved from [Link]

-

PHOTOSTABILITY TESTING SEM I SEMINAR. (2018). Slideshare. Retrieved from [Link]

-

Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved from [Link]

-

How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. (2017). ResearchGate. Retrieved from [Link]

-

Forced degradation study. (n.d.). ResearchGate. Retrieved from [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. Retrieved from [Link]

-

1-boc-piperazine. (2024). ChemBK. Retrieved from [Link]

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2018). ResearchGate. Retrieved from [Link]

-

Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

-

Cylinder Safety. (n.d.). BOC. Retrieved from [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2019). International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

-

Thermal degradation of piperazine and its structural analogs. (2012). ResearchGate. Retrieved from [Link]

-

Chemistry of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

- Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (n.d.). Google Patents.

-

expert information on the storage and handling of hazardous materials. (n.d.). asecos. Retrieved from [Link]

-

Chemicals and Hazardous Materials. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

-

Gas cylinder safety. (n.d.). BOC Gases. Retrieved from [Link]

-

Health, safety and quality. (n.d.). BOC Gases. Retrieved from [Link]

Sources

- 1. This compound CAS#: 900183-95-1 [chemicalbook.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. 1-叔丁氧羰基-4-(3-羟基丙烷)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Pharmaceutical and chemical intermediates,CAS#:57260-71-6,BOC-哌嗪,1-Boc-piperazine [en.chemfish.com]

- 5. chembk.com [chembk.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. longdom.org [longdom.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Photostability | SGS [sgs.com]

- 15. Cylinder Safety [boc.co.nz]

- 16. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]

- 17. bocgases.co.uk [bocgases.co.uk]

An In-depth Technical Guide to tert-Butyl 4-(3-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate (CAS 900183-95-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, handling, and potential applications of tert-butyl 4-(3-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry.

Introduction: The Significance of the Piperazine-Pyridine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with biological targets. When coupled with a pyridine ring, as in the case of tert-butyl 4-(3-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate, it forms a privileged structure with broad-ranging pharmacological potential. This combination allows for fine-tuning of electronic and steric properties, making it a valuable intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen facilitates controlled, stepwise synthesis, while the ethoxycarbonyl group on the pyridine ring offers a handle for further chemical modification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.

| Property | Value | Source |

| CAS Number | 900183-95-1 | [2] |

| Chemical Name | tert-Butyl 4-(3-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate | [2] |

| Molecular Formula | C₁₇H₂₅N₃O₄ | Inferred from structure |

| Molecular Weight | 335.40 g/mol | Inferred from structure |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; insoluble in water. | [3] |

Synthesis and Chemical Reactivity

The synthesis of tert-butyl 4-(3-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate typically involves the nucleophilic aromatic substitution of a halogenated nicotinic acid ester with a protected piperazine.

Conceptual Synthesis Workflow

Caption: Conceptual synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on established synthetic methodologies for similar compounds and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of ethyl 2-chloronicotinate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added N-Boc-piperazine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with water and brine to remove the solvent and residual base.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Handling, Storage, and Safety

As a laboratory chemical, tert-butyl 4-(3-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate requires careful handling to ensure the safety of personnel and to maintain the integrity of the compound.

General Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[4]

-

Ingestion: Do not ingest. If swallowed, seek medical attention immediately.[4]

Storage

-

Temperature: Store in a cool, dry place. A storage temperature of 4°C is recommended.[2]

-

Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[6]

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[4]

Disposal

Dispose of the compound and its container in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[5]

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity and purity of tert-butyl 4-(3-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate.

Qualitative and Quantitative Analysis Workflow

Caption: Analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from any starting materials, byproducts, or other impurities.

Biological and Pharmacological Context

While specific biological data for tert-butyl 4-(3-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is not extensively published, the broader class of piperazine-pyridine derivatives has been explored for a variety of therapeutic applications. These scaffolds are known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and kinases.

The structural features of this compound make it a valuable starting point for the development of inhibitors for various enzymes or antagonists for receptors implicated in disease. The piperazine moiety can often be functionalized to interact with specific residues in a binding pocket, while the pyridine ring can be modified to modulate properties such as solubility and cell permeability.

Future Directions and Applications

tert-Butyl 4-(3-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate serves as a versatile platform for the generation of compound libraries for high-throughput screening. The presence of the Boc protecting group allows for selective deprotection and subsequent derivatization of the piperazine nitrogen, while the ester group on the pyridine ring can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This dual functionality enables the creation of a diverse array of analogs for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

References

- Santa Cruz Biotechnology, Inc.

- Chem-Impex International, Inc. 4-(3-Carboxy-pyridin-2-yl)piperazine-1-carboxylic acid tert-butyl este.

- ECHEMI.

- Fisher Scientific. SAFETY DATA SHEET: tert-Butyl 4-(3-aminobenzyl)

- MedChemExpress. Tert-butyl 4-(2-chloroacetyl)

- PubChem.

- PubChem. tert-Butyl 4-(2-ethoxy-2-oxoethyl)

- BU CyberSec Lab. tert-Butyl 4-(6-amino-3-pyridyl)

- United States Biological. 4-(3-Ethoxycarbonyl-pyridin-2-yl)

- PubChem. tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)

- Sigma-Aldrich. tert-Butyl 4-(Pyridin-3-ylcarbonyl)

- ResearchGate. Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics.

- ChemicalBook. 2-PIPERAZIN-1-YLNICOTINAMIDE synthesis.

- ChemSrc. 4-(5-ethoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester.

- ChemicalBook.

- Google Patents. A process for the preparation of tert-butyl (r)

- PubChem. tert-Butyl 4-(piperidin-4-yl)

- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- PubMed. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide.

- PubMed. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies.

- PubMed. Design and Synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503)

- ResearchGate.

- TCI Chemicals. tert-Butyl 4-(Piperidin-4-yl)

- Google Patents. PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.

- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- ResearchGate.

- PubMed. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I.

- MDPI.

- ResearchGate. Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome.

- PubMed. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.

- Clearsynth. tert-Butyl 4-(6-(hydroxyamino)pyridin-3-yl)

- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

- Sigma-Aldrich. Tert-butyl 4-(pyridin-4-yl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. | Semantic Scholar [semanticscholar.org]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. fishersci.com [fishersci.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to Predicting the Mechanism of Action for 1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: From Structure to Function

The compound 1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine represents a novel chemical entity. Its structure, featuring a Boc-protected piperazine linked to an ethoxycarbonyl-pyridine, suggests a rich potential for biological activity. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, known for its presence in drugs targeting the central nervous system, cancer, and infectious diseases[1]. The nicotinic acid ester component points towards possible interactions with metabolic pathways and receptors like G protein-coupled receptors (GPCRs)[2][3].

This guide provides a comprehensive, multi-pronged strategy to elucidate the mechanism of action (MoA) of this and similar novel compounds. We will eschew a rigid, one-size-fits-all template in favor of a logical, evidence-driven workflow. Our approach integrates computational prediction with robust experimental validation, ensuring a high degree of scientific rigor and trustworthiness in the generated hypotheses. The ultimate goal is to move from the chemical structure to a validated biological target and a well-understood signaling pathway.

Part 1: In Silico Target Prediction - The Digital Hypothesis

Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis is paramount. This initial step leverages the compound's structure to predict potential biological targets, providing a crucial starting point for our investigation. Computational methods can be broadly categorized into ligand-based and structure-based approaches[4].

Ligand-Based and Chemogenomic Approaches

These methods rely on the principle that structurally similar molecules often have similar biological activities. We will use the compound's structure to query large databases of known drug-target interactions.

-

Methodology:

-

SMILES String Generation: Convert the chemical name "this compound" into its corresponding SMILES (Simplified Molecular Input Line Entry System) string.

-

Database Querying: Submit the SMILES string to several target prediction servers. These platforms use machine learning algorithms and statistical models to compare the query molecule against vast libraries of compounds with known targets[4][5].

-

Recommended Tools: SwissTargetPrediction, ChEMBL, PubChem, and BindingDB.

-

-

Data Aggregation and Analysis: Compile the predicted targets from all platforms. The output will be a list of potential protein targets, often ranked by a confidence score or probability.

-

-

Causality and Interpretation: A high degree of consensus among different prediction tools for a particular target or target family (e.g., multiple predictions for GPCRs or kinases) significantly increases the confidence in that prediction. This initial computational screen narrows the vast landscape of the human proteome to a manageable set of high-probability targets.

Reverse Docking and Structure-Based Analysis

If high-quality 3D structures of predicted targets are available, reverse docking can provide further evidence of potential interactions. This technique involves docking our compound into the binding sites of multiple candidate proteins[6].

-

Methodology:

-

Target Selection: Select the top-ranked targets from the ligand-based analysis for which crystal structures are available in the Protein Data Bank (PDB).

-

Docking Simulation: Use computational docking software (e.g., AutoDock, Schrödinger Suite) to predict the binding mode and estimate the binding affinity of the compound to each selected target.

-

Scoring and Visualization: Analyze the docking scores and visualize the predicted binding poses to assess the plausibility of the interaction (e.g., formation of hydrogen bonds, hydrophobic interactions).

-

-

Trustworthiness: This method provides a structural hypothesis for the interaction. A low-energy binding pose that is consistent with known ligand-receptor interactions for that protein family lends strong support to the hypothesis.

The output of Part 1 will be a prioritized list of candidate protein targets and target families. This data-driven list is the foundation for the experimental validation phases.

Part 2: Broad-Spectrum Experimental Screening - Casting a Wide Net

With a set of in silico-derived hypotheses, we now move to the laboratory to experimentally test these predictions. The initial screening phase should be broad, covering the most likely target classes based on the compound's structural motifs and the computational predictions. Given the prevalence of piperazine and pyridine moieties in kinase and GPCR inhibitors, these two target families are logical starting points[1][2].

Kinome Profiling

Dysregulation of kinase activity is implicated in a multitude of diseases, particularly cancer[7]. Kinome profiling provides a comprehensive overview of the compound's interaction with a large panel of human kinases.

-

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Format Selection: Engage a contract research organization (CRO) or utilize an in-house platform offering a large kinase panel (e.g., >400 kinases)[8][9][10]. Radiometric assays (like HotSpot™) or binding assays (like KINOMEscan®) are industry standards[8][10].

-

Initial Screen: Perform a primary screen at a single high concentration (e.g., 10 µM) to identify any significant interactions. The result is typically reported as percent inhibition.

-

Dose-Response Analysis: For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a follow-up dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) value.

-

-

Data Presentation:

| Target Kinase | Primary Screen (% Inhibition @ 10 µM) | Follow-up IC50/Kd (nM) |

| Kinase A | 85% | 150 |

| Kinase B | 15% | Not Determined |

| Kinase C | 92% | 85 |

| ... | ... | ... |

| Caption: Sample data from a kinome profiling screen. |

-

Self-Validating System: The use of well-validated commercial platforms with appropriate controls ensures the reliability of the data. A selective "hit" on one or a few related kinases, as opposed to broad, non-specific activity, is a strong indicator of a specific interaction.

GPCR Profiling

GPCRs are the largest family of membrane proteins and are the targets of a significant portion of approved drugs[11]. The nicotinic acid substructure of our compound makes GPCRs a high-priority target class[2].

-

Experimental Protocol: GPCR Panel Screening

-

Compound Preparation: Utilize the same stock solution as for the kinome screen.

-

Platform Selection: Choose a platform that offers a broad panel of GPCRs and multiple assay readouts (e.g., calcium flux, cAMP accumulation, β-arrestin recruitment) to capture different signaling pathways[11][12][13][14].

-

Agonist/Antagonist Screening: Screen the compound for both agonist and antagonist activity against the GPCR panel.

-

Dose-Response and Pathway Profiling: For any active GPCRs, determine potency (EC50 for agonists, IC50 for antagonists) and investigate potential biased agonism by comparing potency across different signaling readouts (e.g., G-protein vs. β-arrestin pathways).

-

-

Workflow Visualization:

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

-

Authoritative Grounding: A positive CETSA result provides very strong evidence that the compound enters the cell and physically interacts with the intended target protein in its native environment.[15][16]

Part 4: Pathway Deconvolution and Phenotypic Consequences - Understanding the Downstream Effects

Confirming a direct target is a milestone, but understanding the functional consequences of that interaction is the core of MoA elucidation. This involves mapping the downstream signaling pathways and linking target engagement to a cellular phenotype.

Phosphoproteomics for Kinase Inhibitors

If the validated target is a kinase, phosphoproteomics is the ideal tool to map the downstream signaling cascade. This technique quantitatively measures changes in protein phosphorylation across the proteome in response to compound treatment.[17][18]

-

Experimental Protocol: Quantitative Phosphoproteomics

-

Cell Treatment: Treat the selected cell line with the compound at a concentration near its cellular IC50, alongside a vehicle control.

-

Protein Digestion and Phosphopeptide Enrichment: Lyse the cells, digest the proteins into peptides, and enrich for phosphopeptides using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the phosphopeptides. Compare the abundance of each phosphopeptide between the compound-treated and vehicle-treated samples.

-

Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, KEGG) to map the significantly altered phosphoproteins to known signaling pathways.

-

-

Expertise & Interpretation: A successful phosphoproteomics experiment will reveal a pattern of altered phosphorylation consistent with the inhibition of the target kinase.[19][20] For example, direct substrates of the target kinase should show decreased phosphorylation, while proteins in downstream compensatory pathways might show increased phosphorylation. This provides a detailed "fingerprint" of the compound's effect on cellular signaling.

Phenotypic Assays

The final step is to demonstrate that target engagement and pathway modulation translate into a measurable cellular phenotype (e.g., apoptosis, cell cycle arrest, inhibition of proliferation).

-

Methodology:

-

Assay Selection: Choose assays that are relevant to the predicted function of the target and the therapeutic area of interest (e.g., a cell viability assay like MTT or a cell cycle analysis by flow cytometry).[21]

-

Correlation Analysis: Correlate the potency of the compound in the phenotypic assay (e.g., GI50 from a proliferation assay) with its potency in the target engagement assay (e.g., IC50 from a biochemical assay or CETSA).

-

Genetic Validation (Optional but Recommended): To definitively link the target to the phenotype, use genetic techniques like RNA interference (RNAi) or CRISPR to knock down the target protein. The resulting phenotype should mimic the effect of the compound. This is a cornerstone of modern target validation.[22]

-

Conclusion: A Synthesized Understanding

References

-

New Algorithm Accurately Predicts Drug Mechanism of Action - Columbia Systems Biology. (2015, July 24). Available from: [Link]

-

Kinase Panel Screening and Profiling Service - Reaction Biology. Available from: [Link]

-

Target Identification and Validation (Small Molecules) - UCL. Available from: [Link]

-

Affinity-based target identification for bioactive small molecules - RSC Publishing. (2014). MedChemComm. Available from: [Link]

-

Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

-

Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2011). Available from: [Link]

-

Recent progress in assays for GPCR drug discovery. (2019). Acta Pharmacologica Sinica. Available from: [Link]

-

KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Available from: [Link]

-

G-Protein Coupled Receptor (GPCR) Screening Assays - AddexBio. Available from: [Link]

-

DiscoverX GPCRscan® GPCR Profiling Services - Drug Target Review. Available from: [Link]

-

Small-molecule Target and Pathway Identification - Broad Institute. Available from: [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023, October 10). Available from: [Link]

-

GPCR Screening and Profiling - Identify Valuable Hits - Eurofins Discovery. Available from: [Link]

-

Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development - PMC - NIH. (2019). Available from: [Link]

-

GPCR Assay Services | Reaction Biology. Available from: [Link]

-

Kinome Profiling Service | MtoZ Biolabs. Available from: [Link]

-

Computational Prediction of Drug-Target Interactions via Ensemble Learning. (2020). Methods in Molecular Biology. Available from: [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1). Available from: [Link]

-

Target Validation - Sygnature Discovery. Available from: [Link]

-

Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. (2020). Briefings in Bioinformatics. Available from: [Link]

-

Machine Learning for Drug-Target Interaction Prediction - MDPI. (2018, August 31). Available from: [Link]

-

In Vitro Biology Expertise for Data-Driven Drug Discovery. Available from: [Link]

-

Target Validation in Drug Discovery - PubMed. (2007). Methods in Molecular Biology. Available from: [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (2020). Available from: [Link]

-

In vitro target validation process. - ResearchGate. Available from: [Link]

-

Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Available from: [Link]

-

The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015, November 9). Available from: [Link]

-

Cellular thermal shift assay - Grokipedia. (2026, January 7). Available from: [Link]

-

Principles of phosphoproteomics and applications in cancer research - PMC. (2021). Available from: [Link]

-

1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024, September 12). Available from: [Link]

-

Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). Available from: [Link]

-

Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect - PubMed. (1995). British Journal of Dermatology. Available from: [Link]

-

Novel Integrated Platform Promises To Accelerate Drug Discovery | Technology Networks. (2022, December 2). Available from: [Link]

-

Phosphotyrosine-based Phosphoproteomics for Target Identification and Drug Response Prediction in AML Cell Lines - PubMed. (2020, February 26). Molecular & Cellular Proteomics. Available from: [Link]

-

De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PubMed Central. (2024, January 10). Advanced Science. Available from: [Link]

-

ETHYL NICOTINATE - Ataman Kimya. Available from: [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (2021). Bioorganic Chemistry. Available from: [Link]

-

Mass spectrometry-based phosphoproteomics in clinical applications - PMC - NIH. (2022). Available from: [Link]

-

Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (2007). British Journal of Pharmacology. Available from: [Link]

-

Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed. (1983). Atherosclerosis. Available from: [Link]

-

PhosphoProteomics & PhosphoProtein Service - Applied Biomics. Available from: [Link]

-

Computational analyses of mechanism of action (MoA): data, methods and integration - NIH. (2022). Briefings in Bioinformatics. Available from: [Link]

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC - NIH. (2021, July 12). Bioinformatics. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pharmaron.com [pharmaron.com]

- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 11. AddexBio Service - GPCRAssays [addexbio.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. grokipedia.com [grokipedia.com]

- 16. annualreviews.org [annualreviews.org]

- 17. Principles of phosphoproteomics and applications in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass spectrometry-based phosphoproteomics in clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phosphoproteomics in Disease Research and Drug Target Discovery - Creative Proteomics [creative-proteomics.com]

- 20. Phosphotyrosine-based Phosphoproteomics for Target Identification and Drug Response Prediction in AML Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Target validation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. lifesciences.danaher.com [lifesciences.danaher.com]

- 23. sygnaturediscovery.com [sygnaturediscovery.com]

- 24. Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine Derivatives

Foreword: The Modern Imperative for Computational Chemistry

In the landscape of contemporary drug discovery, the journey from a promising chemical scaffold to a clinical candidate is fraught with challenges, demanding immense investment in time and resources. The "fail fast, fail cheap" paradigm is not merely a mantra but a necessity. It is within this context that in silico modeling has evolved from a supplementary tool to a cornerstone of rational drug design. By simulating molecular interactions and predicting biological activities within a computational environment, we can prioritize high-potential candidates, refine chemical structures with precision, and gain mechanistic insights that are often elusive through purely experimental means.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven narrative. We will dissect the strategic application of a multi-faceted computational workflow—from molecular docking and QSAR to molecular dynamics—focused on a specific and therapeutically relevant chemical class: 1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine derivatives. Our objective is not just to present protocols, but to instill a deep understanding of why each step is taken, ensuring that the described methodologies are robust, self-validating, and directly applicable to your research endeavors.

Section 1: Deconstructing the Scaffold: this compound

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its versatile pharmacophoric features and favorable pharmacokinetic properties.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antipsychotic, antidepressant, and anticancer effects.[1][4][5]

The specific scaffold in focus, this compound, presents several key features for computational analysis:

-

Piperazine Core: This central ring, typically in a chair conformation, acts as a versatile linker. Its two nitrogen atoms can serve as hydrogen bond acceptors and, when protonated at physiological pH, as a cationic center for crucial ionic interactions with target proteins.[3]

-

Pyridyl Moiety: The pyridine ring introduces aromaticity, enabling π-π stacking and other hydrophobic interactions within a receptor's binding pocket. Its nitrogen atom also acts as a hydrogen bond acceptor. The substitution pattern is critical for defining selectivity and potency.[6][7]

-

Ethoxycarbonyl Group: This ester group is a potential hydrogen bond acceptor and can influence solubility and metabolic stability. Its orientation relative to the pyridine and piperazine rings is a key determinant of binding.

-

Boc Protecting Group (tert-butoxycarbonyl): While often used as an intermediate in synthesis[][9], its presence in a final compound provides a bulky, lipophilic moiety that can occupy hydrophobic pockets in a target protein.

Understanding these sub-structures is fundamental to hypothesizing their roles in molecular recognition and guiding the interpretation of in silico results.

Section 2: Strategic Workflow for In Silico Analysis

A robust computational investigation does not rely on a single method but integrates multiple techniques to build a comprehensive and validated model of molecular behavior. Each step logically informs the next, creating a funnel that narrows down from broad possibilities to high-probability hypotheses.

Caption: Integrated workflow for in silico drug design.

Section 3: Protocol - Molecular Docking of Piperazine Derivatives

Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[10] It is the foundational step for virtual screening and provides the static structural hypothesis that we will later test with more rigorous methods like MD simulations. We use it to rapidly filter a library of derivatives and identify those with the highest predicted affinity and most plausible binding mode.

Target Selection Rationale: Arylpiperazine derivatives are well-known ligands for G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[3][11] For this guide, we will use the Human Dopamine D2 Receptor (DRD2) as our target. A high-resolution crystal structure (e.g., PDB ID: 6CM4) is available, providing a reliable receptor model.

Step-by-Step Methodology (Using AutoDock Vina)

-

Receptor Preparation:

-

Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary parameters.

-

Action:

-

Download the PDB file (e.g., 6CM4) from the RCSB PDB database.

-

Load the structure into a molecular viewer like UCSF Chimera or AutoDock Tools (ADT).[12]

-

Remove all water molecules, co-solvents, and any co-crystallized ligands. The rationale is to dock our ligand into an empty, prepared binding site.

-

Add polar hydrogens. This is critical for correctly modeling hydrogen bond interactions.

-

Add Gasteiger charges to the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.

-

Save the prepared receptor in the required .pdbqt format. This format includes atomic coordinates, partial charges, and atom types.[13]

-

-

-

Ligand Preparation:

-

Objective: To generate a valid 3D conformation of our piperazine derivative and prepare it for docking.

-

Action:

-

Obtain the 2D structure of this compound (e.g., from PubChem or by drawing it in software like ChemDraw).

-

Convert the 2D structure to a 3D structure using a program like Open Babel.[14]

-

Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94). This ensures the ligand is in a low-energy, realistic conformation.

-

Using ADT, define the rotatable bonds, add Gasteiger charges, and merge non-polar hydrogens.

-

Save the final ligand structure in .pdbqt format.

-

-

-

Grid Box Generation:

-

Objective: To define the three-dimensional search space on the receptor where the docking algorithm will attempt to place the ligand.

-

Action:

-

Identify the active site of the receptor. If a co-crystallized ligand was present, the grid box should be centered on its location.

-

In ADT, use the Grid Box tool to define the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) in Angstroms. The box must be large enough to accommodate the entire ligand in various orientations but small enough to focus the search, saving computational time.[13][15]

-

Record these coordinates in a configuration file (e.g., conf.txt).

-

-

-

Running the Docking Simulation:

-

Objective: To execute the docking algorithm using the prepared files.

-

Action:

-

Create a conf.txt file specifying the paths to the receptor and ligand .pdbqt files, and the grid box parameters.[13]

-

Execute AutoDock Vina from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.[14][15]

-

The exhaustiveness parameter (set in conf.txt) controls the thoroughness of the search. A higher value increases the chance of finding the true energy minimum but takes longer. An exhaustiveness of 8 is a standard starting point.[15]

-

-

Data Presentation: Docking Results

The primary outputs are the binding affinity scores (in kcal/mol) and the predicted binding poses. More negative scores indicate stronger predicted binding.

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues |

| LEAD-001 | Parent Compound | -8.9 | Asp114, Ser193, Phe390 |

| LEAD-002 | Ethoxycarbonyl -> Carboxylic Acid | -9.5 | Asp114, Arg221 , Ser193, Phe390 |

| LEAD-003 | Pyridine -> Pyrimidine | -8.5 | Asp114, Phe390 |

| LEAD-004 | Boc -> Cyclohexyl | -8.2 | Trp386, Phe390 |

This is a table of hypothetical data for illustrative purposes.

Section 4: Protocol - Quantitative Structure-Activity Relationship (QSAR)

Causality: While docking predicts binding for individual compounds, QSAR modeling establishes a mathematical relationship between a set of chemical structures and their known biological activities.[16][17] This allows us to identify which physicochemical properties (descriptors) are most influential for activity, enabling the prediction of activity for new, unsynthesized compounds and guiding lead optimization.[16][18]

Caption: Workflow for developing a predictive QSAR model.

Step-by-Step Methodology

-

Dataset Preparation:

-

Objective: To assemble a high-quality dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) against the target of interest.

-

Action:

-

Collect a series of piperazine derivatives from literature or internal databases. The data must be congeneric (structurally similar) and cover a wide range of activity values.

-

Convert activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear distribution.

-

Curate the dataset to remove duplicates and ensure structural consistency.

-

-

-

Descriptor Calculation:

-

Objective: To numerically represent the physicochemical properties of each molecule.[19]

-

Action:

-

Use software (e.g., PaDEL-Descriptor, RDKit) to calculate a wide range of molecular descriptors for each compound. These can include:

-

1D/2D Descriptors: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors/acceptors.

-

3D Descriptors: Molecular shape indices, solvent-accessible surface area.

-

-

-

-

Model Building and Validation:

-

Objective: To create and validate a statistical model that correlates the descriptors with biological activity.

-

Action:

-

Data Splitting: Divide the dataset into a training set (~70-80%) to build the model and a test set (~20-30%) to validate its predictive power.

-

Feature Selection: Use statistical methods to select a small subset of non-correlated descriptors that have the most significant impact on activity. This prevents model overfitting.

-

Model Generation: Use a regression technique to build the model. Multiple Linear Regression (MLR) is a simple starting point, while machine learning methods like Random Forest (RF) or Support Vector Machines (SVM) can capture more complex, non-linear relationships.[19]

-

Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. The key metric is Q² (cross-validated R²). A Q² > 0.5 is generally considered acceptable.

-

External Validation: Use the trained model to predict the activities of the test set compounds. The predictive ability is measured by R²_pred. An R²_pred > 0.6 indicates good predictive power.

-

-

Data Presentation: QSAR Model Statistics

| Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.88 | 88% of the variance in the training set activity is explained by the model. |

| Q² (Cross-validated R²) | 0.75 | The model is robust and has good internal predictability. |

| R²_pred (External Validation R²) | 0.81 | The model has excellent predictive power on an external dataset. |

This is a table of hypothetical data for a well-performing QSAR model.

Section 5: Protocol - Molecular Dynamics (MD) Simulation

Causality: Molecular docking and QSAR provide static or statistical views. However, biological systems are dynamic. MD simulation offers a high-resolution view of the protein-ligand complex's behavior over time, accounting for the movements of atoms, water molecules, and ions.[20][21] We use MD to validate the stability of the docked pose, analyze the persistence of key interactions (like hydrogen bonds), and refine our understanding of the binding mechanism.[22][23]

Step-by-Step Methodology (Using GROMACS)

-

System Preparation:

-

Objective: To build a complete simulation system containing the protein-ligand complex, solvent, and ions.

-

Action:

-

Complex Topology: Start with the best-ranked pose from molecular docking. The protein and ligand need separate topology files that describe their atomic properties and force field parameters.

-

Force Field Selection: Choose an appropriate force field. For proteins, CHARMM36 or AMBER are standard.[21] For the ligand, a general force field like CGenFF or GAFF is required. The CGenFF server can be used to generate parameters for CHARMM.[21][24]

-

Solvation: Place the complex in a simulation box (e.g., cubic or dodecahedron) and fill it with explicit water molecules (e.g., TIP3P).

-

Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

-

-

-

Energy Minimization:

-

Objective: To relax the system and remove any steric clashes or unfavorable geometries introduced during the setup.

-

Action: Run a steepest descent or conjugate gradient energy minimization algorithm until the maximum force on any atom is below a specified threshold.

-

-

Equilibration (NVT and NPT):

-

Objective: To bring the system to the desired temperature and pressure while allowing the solvent to equilibrate around the restrained solute.

-

Action:

-

NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms positionally restrained. This allows the water molecules to relax around the solute without disturbing its conformation.

-

NPT Ensemble (Constant Number of particles, Pressure, Temperature): Continue the simulation at the target temperature and also apply a barostat to bring the system to the target pressure (e.g., 1 bar). This ensures the correct solvent density. The restraints on the solute are typically maintained or gradually relaxed.

-

-

-

Production MD Run:

-

Objective: To run the simulation without restraints for a sufficient duration (e.g., 50-100 nanoseconds) to observe the dynamics of the system.

-

Action: Remove all positional restraints and run the simulation, saving the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

-

-

Trajectory Analysis:

-

Objective: To extract meaningful biochemical information from the simulation data.

-

Action:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand heavy atoms over time. A stable, converging RMSD indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF of each protein residue to identify flexible and rigid regions.

-

Interaction Analysis: Analyze the persistence of hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and protein throughout the simulation.

-

-

Section 6: Synthesis of Findings and Future Directions

The true power of this in silico workflow lies in the synthesis of data from all three pillars.

-

Docking identified LEAD-002, with a carboxylic acid group, as having the best-predicted affinity due to a new ionic interaction with a hypothetical Arg221.

-

A QSAR model might reveal that a negative electrostatic potential in that region of the molecule (provided by the carboxylate) and a high TPSA are strongly correlated with activity.

-

MD simulations would then be run on the LEAD-002/DRD2 complex. If the simulation shows that the salt bridge with Arg221 is stable and persists for >90% of the simulation time, it strongly validates the initial docking hypothesis.

This confluence of evidence provides a compelling, data-driven rationale to prioritize the synthesis and experimental testing of the LEAD-002 derivative. Future directions would involve designing new derivatives that further optimize this validated interaction, exploring other substitutions on the pyridine ring to enhance hydrophobic contacts observed in the MD simulation, and feeding new experimental data back into the QSAR model to continuously improve its predictive power.

References

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link].

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link].

-

Wave, R. J. QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. ResearchGate. Available at: [Link].

-

GROMACS Tutorials. GROMACS. Available at: [Link].

-

AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Available at: [Link].

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. Available at: [Link].

-

Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link].

-

Protein-Ligand Complex - MD Tutorials. GROMACS. Available at: [Link].

-

A Concise Review on the Significance of QSAR in Drug Design. Science Publishing Group. Available at: [Link].

-

Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link].

-

Quantitative Structure-Activity Relationship (QSAR) in Drug Discovery and Development: Review Article. Journal of Pharma Insights and Research. Available at: [Link].

-

In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. National Institutes of Health (NIH). Available at: [Link].

-

Vina Docking Tutorial. Eagon Research Group. Available at: [Link].

-

Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link].

-

Small molecule docking. Bonvin Lab. Available at: [Link].

-

3D-QSAR in drug design--a review. PubMed. Available at: [Link].

-

Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. Available at: [Link].

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link].

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. National Institutes of Health (NIH). Available at: [Link].

-

Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available at: [Link].

-

How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link].

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. Available at: [Link].

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link].

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. Semantic Scholar. Available at: [Link].

-

1-Boc-4-ethoxycarbonyl piperazine. PubChem. Available at: [Link].

-

Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. Available at: [Link].

-

The pharmacophore model (AAHPRRR_1) generated by PHASE. ResearchGate. Available at: [Link].

-

1-Boc-4-AP. PubChem. Available at: [Link].

-

SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. Available at: [Link].

-

1-boc-4-[3-(ethoxycarbonyl)phenyl]piperazine (C18H26N2O4). PubChemLite. Available at: [Link].

-

1-Boc-piperazine. Peptides. Available at: [Link].

-

1-Boc-piperazine-2-carboxylic acid. PubChem. Available at: [Link].

-

Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed. Available at: [Link].

-

In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. Available at: [Link].

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. National Institutes of Health (NIH). Available at: [Link].

-

Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. National Institutes of Health (NIH). Available at: [Link].

-

Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. National Institutes of Health (NIH). Available at: [Link].

Sources

- 1. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifechempharma.com [lifechempharma.com]

- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. eagonlab.github.io [eagonlab.github.io]

- 14. m.youtube.com [m.youtube.com]

- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 16. rjwave.org [rjwave.org]

- 17. A Concise Review on the Significance of QSAR in Drug Design, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]

- 18. jopir.in [jopir.in]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 22. Protein-Ligand Complex [mdtutorials.com]

- 23. m.youtube.com [m.youtube.com]

- 24. bioinformaticsreview.com [bioinformaticsreview.com]

An In-depth Technical Guide to Determining the Solubility of 1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1-Boc-4-(3-ethoxycarbonyl-pyridin-2-YL)-piperazine in a range of organic solvents. In the absence of extensive published solubility data for this specific compound, this document outlines the fundamental principles and detailed experimental protocols necessary to generate reliable and reproducible solubility profiles. Understanding the solubility of this compound is a critical parameter in early-stage drug development, influencing formulation, bioavailability, and overall therapeutic efficacy.[1]

Introduction to this compound and the Significance of Solubility

This compound is a complex organic molecule incorporating a Boc-protected piperazine ring linked to an ethoxycarbonyl-substituted pyridine moiety. The structural features—namely the bulky, hydrophobic tert-butyloxycarbonyl (Boc) group and the aromatic pyridine ring—suggest a generally low aqueous solubility and a higher affinity for organic solvents.[2] The piperazine and pyridine nitrogens, along with the ester group, provide sites for potential hydrogen bonding, which will influence interactions with protic and aprotic solvents.

In pharmaceutical development, a compound's solubility dictates its dissolution rate and subsequent absorption in the body, which are key determinants of its bioavailability.[3][4] Early characterization of solubility in various organic solvents is crucial for:

-

Lead Optimization: Guiding medicinal chemists in structural modifications to enhance solubility and overall drug-like properties.[3]

-

Formulation Development: Selecting appropriate solvent systems for preclinical and clinical formulations.

-

Process Chemistry: Designing efficient crystallization and purification steps.

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is a foundational concept in predicting solubility.[5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its molecular structure and the resulting dipole moment. Organic solvents can be broadly categorized as polar (protic and aprotic) and non-polar.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and are effective at solvating polar compounds.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds, so they cannot donate hydrogen bonds. They are good at dissolving a wide range of compounds.

-

Non-polar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and are suitable for dissolving non-polar, lipophilic compounds.

Based on the structure of this compound, it is anticipated to exhibit higher solubility in polar aprotic and some polar protic organic solvents, and lower solubility in non-polar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[6] The following protocol details a robust procedure for determining the solubility of the target compound.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

To each vial, add a precise volume of the selected organic solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C) for 24 to 48 hours. This allows the system to reach thermodynamic equilibrium.[4]

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.[1]

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[1]

-

-

Quantification by HPLC:

-

Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble) of a known concentration.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Inject the calibration standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent.

-

Predicted Solubility Profile and Data Presentation

While specific experimental data is not available, a predicted solubility profile can be estimated based on the structural characteristics of this compound. The results from the experimental protocol described above should be tabulated for clear comparison.

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | To be determined |

| N,N-Dimethylformamide (DMF) | High | To be determined | |

| Acetonitrile (ACN) | Moderate to High | To be determined | |

| Acetone | Moderate | To be determined | |

| Polar Protic | Methanol | Moderate | To be determined |

| Ethanol | Moderate | To be determined | |

| Slightly Polar | Dichloromethane (DCM) | Moderate to High | To be determined |

| Ethyl Acetate | Moderate | To be determined | |

| Non-polar | Toluene | Low | To be determined |

| Hexane | Very Low | To be determined |

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in a variety of organic solvents. By following the detailed experimental protocol, researchers can generate high-quality, reproducible data that is essential for advancing the development of this compound. The principles and methodologies outlined herein are grounded in established scientific practices and are broadly applicable to the solubility assessment of other novel chemical entities in the pharmaceutical pipeline.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course document.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. Lab manual.

- How To Determine Solubility Of Organic Compounds? (2025). YouTube.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2. (2023). Smolecule.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]